Dgk|A-IN-3
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Overview
Description
Dgk|A-IN-3 is a selective inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that converts diacylglycerol to phosphatidic acid. This compound has shown promise in enhancing anti-tumor activity by promoting T cell proliferation and function . It is primarily used in cancer and immunology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dgk|A-IN-3 involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Dgk|A-IN-3 primarily undergoes reactions typical of organic compounds with similar functional groups. These include:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups in this compound would yield carbonyl compounds, while nucleophilic substitution could introduce new functional groups .
Scientific Research Applications
Dgk|A-IN-3 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the role of diacylglycerol kinase alpha in various biochemical pathways.
Biology: Helps in understanding the regulation of T cell functions and immune responses.
Mechanism of Action
Dgk|A-IN-3 exerts its effects by selectively inhibiting diacylglycerol kinase alpha. This inhibition prevents the conversion of diacylglycerol to phosphatidic acid, leading to increased levels of diacylglycerol. Elevated diacylglycerol levels enhance T cell receptor signaling, promoting T cell proliferation and function. This mechanism is particularly beneficial in cancer immunotherapy, where enhanced T cell activity can lead to improved anti-tumor responses .
Comparison with Similar Compounds
Similar Compounds
DGKζ-IN-3: Another diacylglycerol kinase inhibitor, but it targets the zeta isoform of the enzyme.
Ritanserin: A compound with similar inhibitory effects on diacylglycerol kinase alpha but also affects serotonin receptors.
Uniqueness
Dgk|A-IN-3 is unique due to its high selectivity for diacylglycerol kinase alpha, making it a valuable tool in research focused on this specific enzyme. Its ability to enhance T cell proliferation and function without significant off-target effects sets it apart from other inhibitors .
Properties
Molecular Formula |
C26H27F3N4O3 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
1-methyl-2-oxo-4-[2-[4-(trifluoromethoxy)phenyl]-2,8-diazaspiro[4.5]decan-8-yl]quinoline-3-carboxamide |
InChI |
InChI=1S/C26H27F3N4O3/c1-31-20-5-3-2-4-19(20)22(21(23(30)34)24(31)35)32-13-10-25(11-14-32)12-15-33(16-25)17-6-8-18(9-7-17)36-26(27,28)29/h2-9H,10-16H2,1H3,(H2,30,34) |
InChI Key |
YDZYVISDMFCTJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)N)N3CCC4(CC3)CCN(C4)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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